Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate
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Overview
Description
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a chemical compound with a unique structure that includes a seven-membered oxepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as:
- Tetrahydrobenzo[b]azepines
- Oxazepines
- Thiazepines
Uniqueness
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxepine ring fused to a benzene ring sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
1116093-90-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DFSOVAMBJOTRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCCC2=O |
Origin of Product |
United States |
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